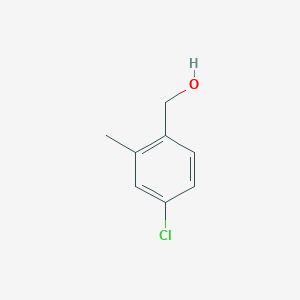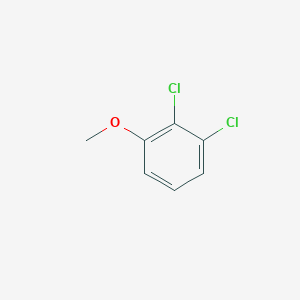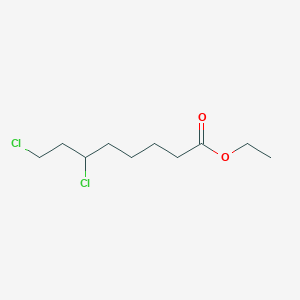
4-Chloro-2-methylbenzyl alcohol
Vue d'ensemble
Description
4-Chloro-2-methylbenzyl alcohol (4-CMB) is a chemical compound that has been used in a variety of scientific research applications. 4-CMB is a colorless, crystalline solid with a melting point of 97-99°C, and is soluble in ethanol, methanol, and chloroform. It is a versatile molecule that has been used in a variety of organic synthesis reactions, and has also been used in biochemical and physiological studies.
Applications De Recherche Scientifique
Photocatalytic Oxidation
4-Chloro-2-methylbenzyl alcohol and its derivatives are subjects of research in photocatalytic oxidation processes. Studies have found that these compounds can be oxidized into their corresponding aldehydes using TiO2 photocatalysts under an O2 atmosphere and both UV-light and visible light irradiation. This research is crucial for understanding the reaction mechanisms and the properties of surface complexes formed on TiO2 surfaces during the oxidation process (Higashimoto et al., 2009).
Chemo- and Regio-Selective Hydroxylations
The compound and its related derivatives have been explored for their potential in chemo- and regio-selective hydroxylations. Research using Cellulosimicrobium cellulans EB-8-4 as a biocatalyst demonstrated high yields in transforming substituted toluenes to corresponding benzyl alcohols. This presents a green and efficient method for benzyl alcohol preparation, highlighting the compound's relevance in sustainable chemical processes (Dai et al., 2010).
Oxidation Catalyst Studies
This compound is also studied in the context of oxidation reactions. For example, research on the oxidation of alcohols using hydrogen peroxide and methyltrioxorhenium as a catalyst included this compound. Such studies are important for understanding catalytic mechanisms and developing more efficient oxidation processes (Zauche & Espenson, 1998).
Bacterial and Spontaneous Dehalogenation
The compound's role in bacterial and spontaneous dehalogenation processes has been investigated. Research showed that certain bacterial strains can dehalogenate compounds like this compound, which is significant for understanding biodegradation processes and environmental remediation strategies (Omori & Alexander, 1978).
Application in Chemical Asymmetric Catalysis
It has also been used in the field of asymmetric catalysis. Studies have demonstrated the bioreduction of certain ketones to yield optically active alcohols, which are then utilized in asymmetric catalytic processes. This showcases the potential of this compound derivatives in synthesizing chiral molecules for pharmaceutical and chemical applications (Busto et al., 2006).
Mécanisme D'action
Target of Action
4-Chloro-2-methylbenzyl alcohol is a type of organic compound that belongs to the class of alcohols. It’s known that alcohols generally interact with various biological molecules, including proteins and lipids, which can alter their function and structure .
Mode of Action
It’s known that alcohols can undergo various reactions, including conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes . The specific interaction of this compound with its targets would depend on the specific biochemical context.
Biochemical Pathways
Alcohols can participate in a variety of biochemical reactions, including oxidation and reduction reactions, and can affect various metabolic pathways .
Result of Action
It’s known that alcohols can have various effects at the molecular and cellular level, depending on their specific targets and the context of their action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances that can interact with the compound . .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(4-chloro-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBDGJNZJKLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373996 | |
| Record name | 4-Chloro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129716-11-6 | |
| Record name | 4-Chloro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methylbenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)


![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)





